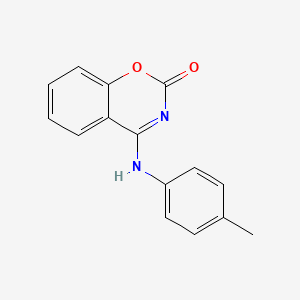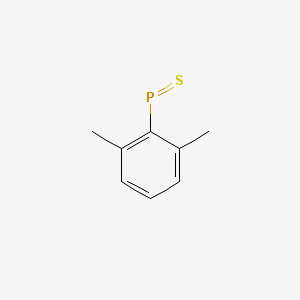![molecular formula C17H37BrF2O3P2 B14395935 Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide CAS No. 88410-11-1](/img/structure/B14395935.png)
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanium cation with tributyl groups and a bromide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide typically involves the reaction of tributylphosphine with a difluoromethylating agent and a diethoxyphosphorylating agent in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include difluoromethyl bromide and diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced phosphorus species.
Substitution: The bromide anion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide involves its interaction with molecular targets through its difluoromethyl and diethoxyphosphoryl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes and undergo specific transformations under different conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylphosphine: A related compound with similar phosphorus chemistry but lacking the difluoromethyl and diethoxyphosphoryl groups.
Triphenylphosphine: Another organophosphorus compound with different substituents, used in similar applications.
Difluoromethylphosphonium Salts: Compounds with similar difluoromethyl groups but different overall structures.
Uniqueness
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide is unique due to its combination of difluoromethyl and diethoxyphosphoryl groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
88410-11-1 |
|---|---|
Molekularformel |
C17H37BrF2O3P2 |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
tributyl-[diethoxyphosphoryl(difluoro)methyl]phosphanium;bromide |
InChI |
InChI=1S/C17H37F2O3P2.BrH/c1-6-11-14-23(15-12-7-2,16-13-8-3)17(18,19)24(20,21-9-4)22-10-5;/h6-16H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YZMFFXGJOMLADM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)C(F)(F)P(=O)(OCC)OCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
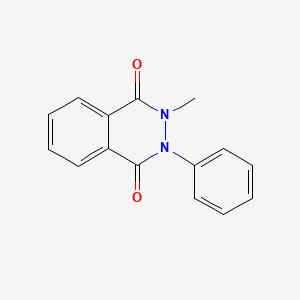
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
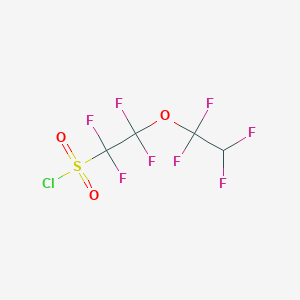
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
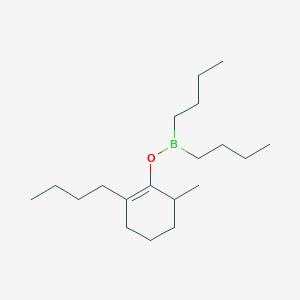
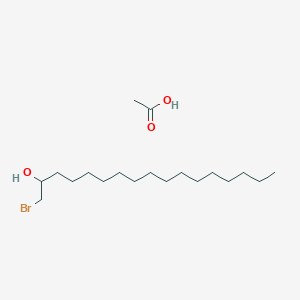

![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
